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Compound of Interest

Compound Name: N,N,5-Trimethylisoxazol-3-amine

Cat. No.: B1408516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a

wide array of biological activities.[1][2][3] This guide provides a comparative overview of N,N,5-
Trimethylisoxazol-3-amine and other prominent isoxazole derivatives, focusing on their

potential therapeutic applications. Due to the limited publicly available data on N,N,5-
Trimethylisoxazol-3-amine, this guide draws comparisons from its close structural analog, 3-

amino-5-methylisoxazole, and other well-studied isoxazole derivatives.

Physicochemical Properties: A Comparative Look
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and

pharmacodynamic profiles. The introduction of different substituents to the isoxazole ring can

significantly alter these properties.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1408516?utm_src=pdf-interest
https://www.tandfonline.com/doi/abs/10.1080/10406638.2024.2302530
https://pmc.ncbi.nlm.nih.gov/articles/PMC7471682/
https://www.spandidos-publications.com/10.3892/ol.2020.12002
https://www.benchchem.com/product/b1408516?utm_src=pdf-body
https://www.benchchem.com/product/b1408516?utm_src=pdf-body
https://www.benchchem.com/product/b1408516?utm_src=pdf-body
https://www.benchchem.com/product/b1408516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1408516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Molecular Formula
Molecular Weight (
g/mol )

XLogP3

N,N,5-

Trimethylisoxazol-3-

amine

C7H12N2O 140.18 ~1.3 (estimated)

3-Amino-5-

methylisoxazole
C4H6N2O 98.10 0.1[4]

4,5-Dimethylisoxazol-

3-amine
C5H8N2O 112.13 0.8[5]

Sulfamethoxazole C10H11N3O3S 253.28 0.9

Note: The XLogP3 value for N,N,5-Trimethylisoxazol-3-amine is an estimation based on its

structure relative to 3-amino-5-methylisoxazole. The addition of two methyl groups is expected

to increase lipophilicity.

Biological Activities and Potential Therapeutic
Applications
Isoxazole derivatives have been extensively investigated for a variety of therapeutic

applications.[6] The nature and position of substituents on the isoxazole ring play a crucial role

in defining their biological activity.

Antimicrobial Activity
Many isoxazole derivatives have demonstrated potent antimicrobial activity.[7] The mechanism

often involves the inhibition of essential bacterial enzymes.

Table 2: Comparative Antimicrobial Activity of Isoxazole Derivatives
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Compound/Derivati
ve Class

Target Organisms Activity (MIC/MBC) Reference

Isoxazole-based

Schiff bases

S. aureus, S.

epidermidis, P.

aeruginosa, S. abony

Moderate to good [1]

Thiophene-substituted

isoxazoles

S. aureus, P.

aeruginosa, C.

albicans

Significant activity [6]

3-Amino-5-

methylisoxazole

derivatives

Gram-positive and

Gram-negative

bacteria

Varied, some potent [1]

While no specific antimicrobial data for N,N,5-Trimethylisoxazol-3-amine is available, the

N,N-dimethylation might influence its ability to form hydrogen bonds, which could affect its

interaction with microbial targets compared to the primary amine of 3-amino-5-methylisoxazole.

Anticancer Activity
The anticancer potential of isoxazole derivatives is a significant area of research.[2][8][9][10]

Their mechanisms of action are diverse and can include the inhibition of protein kinases and

the induction of apoptosis.[2]

Table 3: Comparative Anticancer Activity of Isoxazole Derivatives
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Compound/De
rivative Class

Cell Lines Activity (IC50)
Mechanism of
Action

Reference

3,4-

isoxazolediamide

derivatives

K562, U251-MG,

T98G
nM to µM range

Induction of

apoptosis
[2][3]

Isoxazole-based

carboxamides

Leukemia,

Colon,

Melanoma

%GI = 70.79-

92.21 at 10µM

VEGFR2

inhibition
[8]

Quinazoline-

isoxazole hybrids

A549, HCT116,

MCF-7

Good to

excellent
Not specified [9]

3,4-diaryl-5-

aminoisoxazoles

Various human

cancer cell lines
Low µM range

Tubulin

polymerization

inhibition, G2/M

arrest, apoptosis

[11]

The structural differences between N,N,5-Trimethylisoxazol-3-amine and the anticancer

isoxazoles listed above are significant. However, the core isoxazole scaffold provides a

platform for the design of novel anticancer agents.

Experimental Protocols
General Protocol for In Vitro Antibacterial Susceptibility
Testing (Broth Microdilution)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a

compound.
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Caption: Workflow for MIC determination.

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g.,

DMSO). Culture the bacterial strain overnight and adjust the inoculum to a standardized

concentration (e.g., 0.5 McFarland).

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate

containing growth medium.

Inoculation: Add the standardized bacterial suspension to each well. Include positive

(bacteria and medium) and negative (medium only) controls.

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

General Protocol for In Vitro Anticancer Activity Assay
(MTT Assay)
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The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Cell Culture Treatment Assay Procedure Readout

Cancer Cell Line
(e.g., MCF-7)

Seed cells in
96-well plate

Treat with varying
concentrations of compound

Incubate for
48-72 hours Add MTT reagent Incubate for 2-4 hours Add solubilizing agent

(e.g., DMSO)
Measure absorbance

at 570 nm Calculate IC50

Click to download full resolution via product page

Caption: MTT assay workflow.

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm

using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curve.

Signaling Pathways in Isoxazole-Mediated
Anticancer Activity
Several signaling pathways have been implicated in the anticancer effects of isoxazole

derivatives. One such pathway involves the inhibition of Vascular Endothelial Growth Factor
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Receptor 2 (VEGFR2), a key regulator of angiogenesis.
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Caption: VEGFR2 signaling inhibition.

Conclusion
The isoxazole scaffold represents a privileged structure in medicinal chemistry, offering a

versatile platform for the development of novel therapeutics. While direct experimental data for

N,N,5-Trimethylisoxazol-3-amine remains scarce, the extensive research on related

derivatives, particularly those of 3-amino-5-methylisoxazole, provides a strong foundation for

future investigations. The comparative data and experimental protocols presented in this guide

are intended to aid researchers in the rational design and evaluation of new isoxazole-based

drug candidates. Further studies are warranted to elucidate the specific biological profile of

N,N,5-Trimethylisoxazol-3-amine and its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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